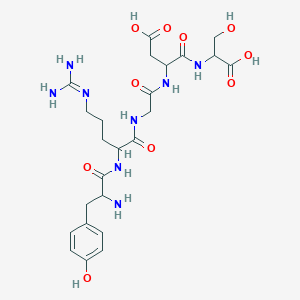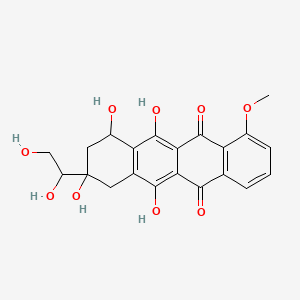
4'-Deoxydoxorubicinol 7-deoxyaglycone
Vue d'ensemble
Description
4’-Deoxydoxorubicinol 7-deoxyaglycone is a metabolite of 4’-deoxydoxorubicin, an anthracycline antibiotic used in cancer treatment. This compound is structurally related to doxorubicin, a well-known chemotherapeutic agent. The 7-deoxyaglycone form is significant due to its unique biotransformation properties and potential therapeutic implications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-deoxydoxorubicinol 7-deoxyaglycone typically involves the reduction of 4’-deoxydoxorubicin. This process can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures and pH levels to ensure the selective reduction of the parent compound .
Industrial Production Methods
Industrial production of 4’-deoxydoxorubicinol 7-deoxyaglycone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Deoxydoxorubicinol 7-deoxyaglycone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone form.
Reduction: As mentioned, the compound itself is a product of the reduction of 4’-deoxydoxorubicin.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that may have different pharmacological properties .
Applications De Recherche Scientifique
4’-Deoxydoxorubicinol 7-deoxyaglycone has several scientific research applications:
Chemistry: Used as a model compound to study the biotransformation of anthracyclines.
Biology: Investigated for its role in cellular metabolism and its effects on cellular pathways.
Medicine: Explored for its potential as a less cardiotoxic alternative to doxorubicin in cancer therapy.
Industry: Utilized in the development of new chemotherapeutic agents and in the study of drug metabolism .
Mécanisme D'action
The mechanism of action of 4’-deoxydoxorubicinol 7-deoxyaglycone involves its interaction with DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication. This leads to the induction of apoptosis in cancer cells. The compound’s unique structure allows it to evade some of the cardiotoxic effects associated with doxorubicin, making it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: A widely used chemotherapeutic agent with known cardiotoxicity.
4’-Deoxydoxorubicin: The parent compound of 4’-deoxydoxorubicinol 7-deoxyaglycone.
Epirubicin: Another anthracycline with a different stereochemistry, leading to varied pharmacological effects
Uniqueness
4’-Deoxydoxorubicinol 7-deoxyaglycone is unique due to its reduced cardiotoxicity compared to doxorubicin and its distinct biotransformation pathway. This makes it a valuable compound for studying the metabolism and pharmacokinetics of anthracyclines .
Propriétés
IUPAC Name |
9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVVIRBOJFDFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931277 | |
| Record name | 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141975-30-6 | |
| Record name | Doxorubicinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141975306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
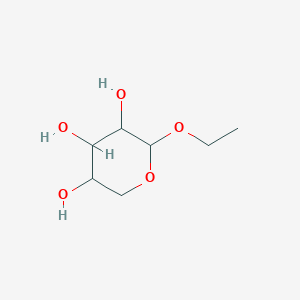
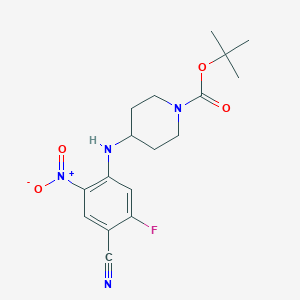
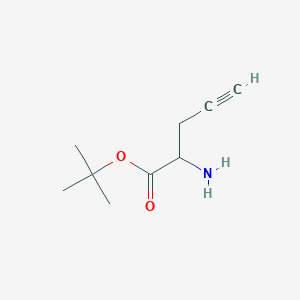
![11-Hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one](/img/structure/B12319585.png)
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
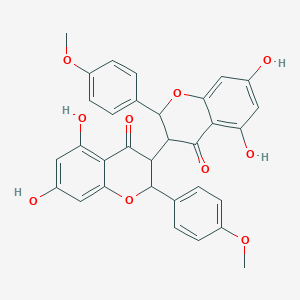
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
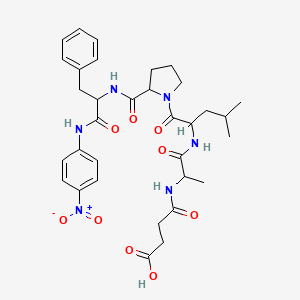
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)
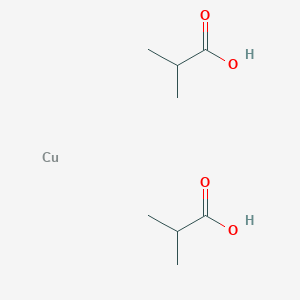
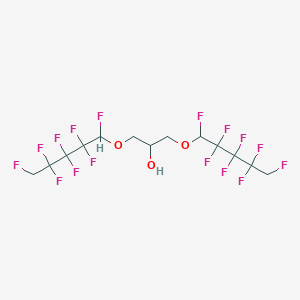
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
